molecular formula C28H18O2 B1589121 9,10-Bis(4-formylphenyl)anthracene CAS No. 324750-99-4

9,10-Bis(4-formylphenyl)anthracene

Cat. No. B1589121
M. Wt: 386.4 g/mol
InChI Key: LBPGUWKCPYZVIE-UHFFFAOYSA-N
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Description

9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    • Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as a dopant for organic semiconductors in OLEDs .
    • Results or Outcomes : The use of 9,10-Bis(4-formylphenyl)anthracene as a dopant can enhance the efficiency and longevity of the OLED .
  • Chemiluminescent Fluorophore

    • Summary of Application : It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .
    • Results or Outcomes : The compound is known to produce a ghostly green light when used in lightsticks .
  • Cell Imaging

    • Summary of Application : Certain derivatives of 9,10-diheteroarylanthracene, a related compound, have been used in cell imaging .
    • Methods of Application : These derivatives display aggregation-induced emission (AIE) behaviors, which make them useful for cell imaging applications .
    • Results or Outcomes : These AIEgens exhibited excellent bioimaging performance under physiological conditions .
  • Material Science and Organic Optoelectronic Devices

    • Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as an important intermediate in organic synthesis. It can be used to synthesize various aromatic compounds containing a 4-formylphenyl anthracene unit, which are widely used in the research fields of material science and organic optoelectronic devices .
    • Results or Outcomes : The outcomes can also vary widely, but in general, the use of 9,10-Bis(4-formylphenyl)anthracene can enable the synthesis of novel materials with desirable properties for use in optoelectronic devices .
  • Covalent Organic Frameworks (COFs)

    • Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as a formyl functional ligand linker for COFs in applications of nitrofuran and nitroaromatic explosive detection, photo sterilisation and OLEDs .
    • Results or Outcomes : The use of 9,10-Bis(4-formylphenyl)anthracene in COFs has been shown to enable the detection of nitrofuran antibiotics and nitroaromatic explosives, as well as applications in photo sterilisation and OLEDs .
  • Synthesis of Anthracene-Based Derivatives

    • Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used in the synthesis of a series of anthracene-based derivatives, which have applications in various fields including material science and organic optoelectronic devices .
    • Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .
    • Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .
  • Synthesis of Anthracene-Based Derivatives

    • Summary of Application : A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene and 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
    • Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .
    • Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .
  • Photothermal and Photodynamic Activities

    • Summary of Application : 9,10-Bis(4-formylphenyl)anthracene has an anthracene core with two 4-formylphenyl groups at 9,10-positions. It is used in the construction of a porphyrin–anthracene covalent organic framework, Por-DPA-COF, which was constructed by using a porphyrin photosensitizer as the active nodes to provide photothermal and photodynamic activities under irradiation .
    • Methods of Application : The compound is used as a linker in the construction of COFs. These frameworks are typically synthesized through condensation reactions that form covalent bonds between the organic building blocks .
    • Results or Outcomes : Por-DPA-COF exhibited good photothermal conversion performance and efficient 1 O 2 production capacity thus promoting wound healing without obvious side effects as a novel efficient bactericide .

properties

IUPAC Name

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPGUWKCPYZVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466366
Record name 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(4-formylphenyl)anthracene

CAS RN

324750-99-4
Record name 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Zhang, Y Wu, X Feng, Y Xu, L Ma, X Wei - … Communication, Printing and …, 2020 - Springer
9,10-Bis(4-methoxyphenyl) anthracene (2a) and 9,10-bis(4-formylphenyl) anthracene (2b) were synthesized by Suzuki coupling reaction. The target molecular structure was fully …
Number of citations: 3 link.springer.com
JY Park, SY Jung, JY Lee, YG Baek - Thin Solid Films, 2008 - Elsevier
A highly efficient deep blue emitting material based on anthracene core structure, 9,10-bis-[4-(2-(4-naphthalene-1-yl-phenyl)-vinyl)-phenyl]anthracene (NSA), was synthesized and the …
Number of citations: 26 www.sciencedirect.com
W Yang, A Greenaway, X Lin, R Matsuda… - Journal of the …, 2010 - ACS Publications
Reaction of β-amino-β-(pyrid-4-yl)acrylonitrile with the aromatic dicarboxaldehydes 9,10-bis(4-formylphenyl)anthracene and terephthalaldehyde affords the dihydropyridyl products 9,10…
Number of citations: 357 pubs.acs.org
Y Teki, S Miyamoto, M Nakatsuji… - Journal of the American …, 2001 - ACS Publications
As a model system for the photoinduced/photoswitched spin alignment in a purely organic π-conjugated spin system, 9-[4-(4,4,5,5-tetramethyl-1-yloxyimidazolin-2-yl)phenyl]anthracene …
Number of citations: 178 pubs.acs.org
S Kotha, AK Ghosh, KD Deodhar - Synthesis, 2004 - thieme-connect.com
Synthesis of various 9, 10-diarylanthracene derivatives via bis-Suzuki-Miyaura cross-coupling reaction as a key step is described. Availability of the 9, 10-dithienylanthracenes …
Number of citations: 31 www.thieme-connect.com
JA Bella - 2022 - rave.ohiolink.edu
Metal complexes containing 2, 6 (di-quinolin-8-yl) pyridine (dqp) moieties have attracted attention recently because of their advantageous structural, electronic, and physical properties. …
Number of citations: 0 rave.ohiolink.edu
HAM van Mullekom - 2000 - research.tue.nl
1.3 Donor-acceptor systems 11 1.3. 1 Introduction 12 1.3. 2 Acceptor units based on cyano-or nitro substituents 12 1.3. 3 Acceptor units with the electron-deficient atoms close to the …
Number of citations: 12 research.tue.nl
AM Abdella, AM Abdelmoniem… - Journal of …, 2020 - Wiley Online Library
Heterocycles represent the largest diversity of organic compounds with signifcant chemical, biomedical, and industrial applications. They exist in numerous natural products, dyes, and …
Number of citations: 47 onlinelibrary.wiley.com

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